

Camizestrant hematological adverse events neutropenia

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Compound Focus: Camizestrant

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Hematological Adverse Events Profile

The table below summarizes the incidence of key hematological adverse events (AEs) from the SERENA-6 Phase III trial, where **camizestrant** (75 mg) was combined with various CDK4/6 inhibitors (palbociclib, ribociclib, or abemaciclib) and compared to a control group receiving an aromatase inhibitor (AI) with a CDK4/6 inhibitor [1] [2] [3].

Table 1: Hematological Adverse Events in SERENA-6 Trial

Adverse Event	Camizestrant + CDK4/6i (n=155)	AI + CDK4/6i (n=155)	Notes
Any Grade 3 or Higher AE	60.0%	45.8%	Majority were hematological events [3] [4].
Neutropenia (Any Grade)	54.8%	44.5%	Most common AE [3].
Neutropenia (Grade ≥3)	45.2%	34.2%	[1] [3]

Adverse Event	Camizestrant + CDK4/6i (n=155)	AI + CDK4/6i (n=155)	Notes
Leukopenia (Grade ≥ 3)	10%	3%	[1]
Anemia (Grade ≥ 3)	5%	5%	[1]

Mechanism & Etiology

- **Primary Cause:** The high incidence of neutropenia is a **known, on-target class effect of CDK4/6 inhibitors** (e.g., palbociclib, ribociclib, abemaciclib). These agents inhibit bone marrow hematopoietic progenitor cell proliferation, leading to reduced neutrophil counts [1] [2].
- **Camizestrant's Role:** The safety profile of the combination was consistent with the known profiles of each individual medicine. The higher incidence of Grade ≥ 3 AEs in the **camizestrant** arm (60% vs. 46%) is associated with a longer duration of study treatment exposure, which increases the cumulative exposure to the myelosuppressive CDK4/6 inhibitor [2]. **Camizestrant** itself is not identified as a primary driver of myelosuppression.

Management & Monitoring Guidelines

Table 2: Monitoring and Management Protocol

Parameter	Recommended Action
Routine Monitoring	Perform complete blood count (CBC) with differential before starting therapy, every 2-4 weeks for the first two cycles, and before each subsequent cycle [1].
Grade 3 Neutropenia	Withhold CDK4/6 inhibitor dose until recovery to Grade ≤ 2 (ANC $\geq 1000/\text{mm}^3$). Resume at the same or a reduced dose per prescribing guidelines [1] [2].
Grade 4 Neutropenia	Withhold CDK4/6 inhibitor dose until recovery to Grade ≤ 2 . Consider dose reduction upon resumption [1].
Febrile Neutropenia	Immediately withhold CDK4/6 inhibitor and camizestrant. Manage with antibiotics, granulocyte colony-stimulating factor (G-CSF), and other supportive care. Re-

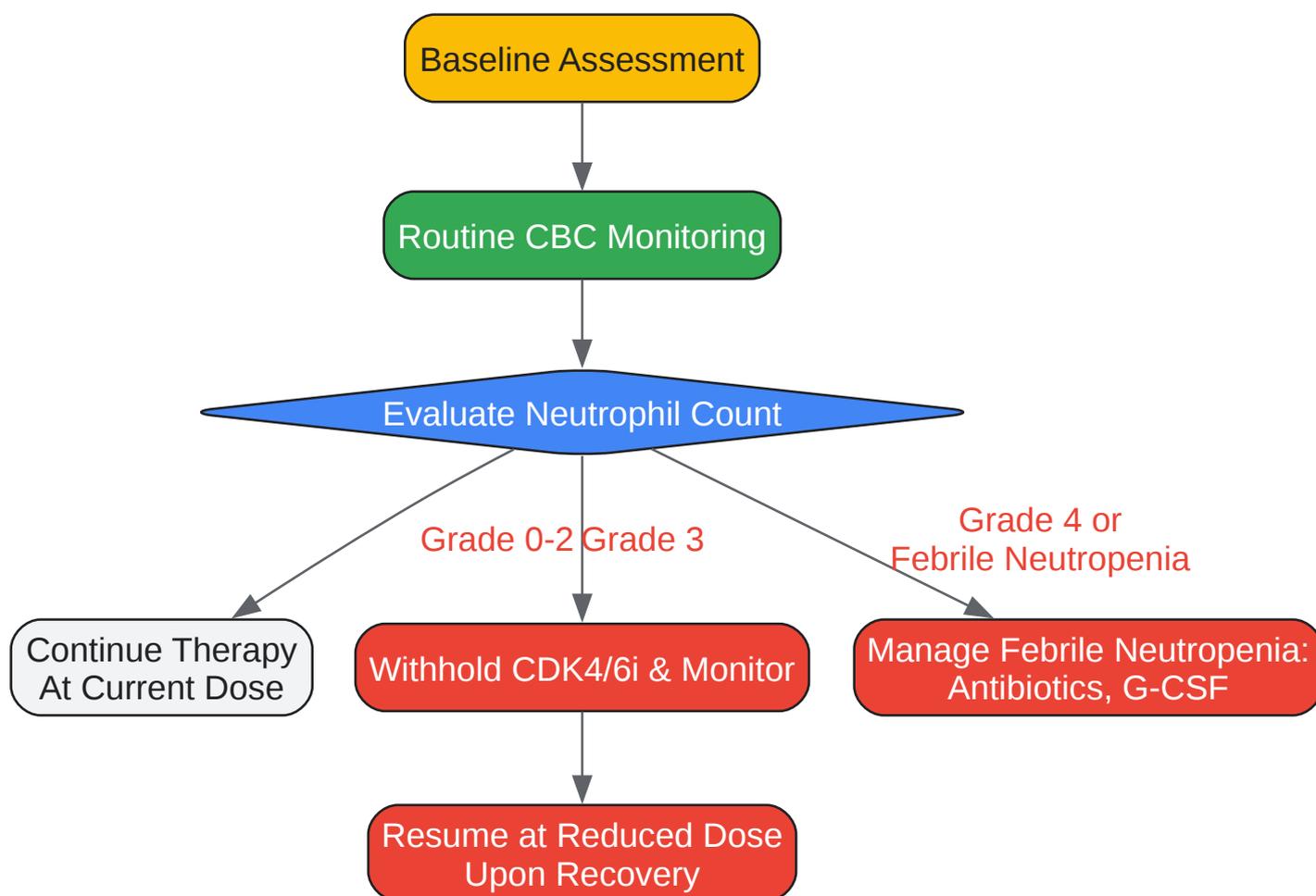
Parameter	Recommended Action
	evaluate the treatment regimen after recovery [2].

Additional Considerations:

- **Low Discontinuation Rates:** Despite the high incidence of neutropenia, discontinuation rates due to AEs were very low and similar between arms (~1-2% for the endocrine therapy), indicating that these events are generally manageable with dose modifications [1] [2] [3].
- **Non-Hematological AEs:** Be aware of other common AEs associated with **camizestrant**, such as **bradycardia** and **visual effects (photopsia)**, which were reported at a higher incidence compared to the control arm [3] [4] [5].

Experimental Workflow for Safety Monitoring

For researchers designing preclinical or clinical studies, the following diagram outlines a logical workflow for monitoring and managing hematological toxicity.



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Key Takeaways for Researchers

- Neutropenia is a **common and expected adverse event** when **camizestrant** is used with CDK4/6 inhibitors, primarily driven by the CDK4/6 inhibitor component [1] [2].
- This toxicity is **manageable** through vigilant monitoring, dose interruption, and dose reduction of the CDK4/6 inhibitor, rarely leading to treatment discontinuation [2] [3].
- The benefit-risk profile remains favorable, with the combination demonstrating a significant improvement in progression-free survival in the target patient population [1] [4].

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